molecular formula C21H16GeO B14622689 3-(Triphenylgermyl)prop-2-ynal CAS No. 57523-60-1

3-(Triphenylgermyl)prop-2-ynal

Cat. No.: B14622689
CAS No.: 57523-60-1
M. Wt: 357.0 g/mol
InChI Key: LLIKLKMRGLYOJJ-UHFFFAOYSA-N
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Description

3-(Triphenylgermyl)prop-2-ynal is an organogermanium compound with the molecular formula C21H16GeO It contains a triphenylgermyl group attached to a prop-2-ynal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylgermyl)prop-2-ynal typically involves the reaction of triphenylgermanium chloride with a suitable alkyne precursor under specific conditions. One common method is the reaction of triphenylgermanium chloride with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a germylated intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylgermyl)prop-2-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The triphenylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Triphenylgermyl)prop-2-ynoic acid.

    Reduction: 3-(Triphenylgermyl)prop-2-ynol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Triphenylgermyl)prop-2-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Triphenylgermyl)prop-2-ynal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Propiolaldehyde: A simpler compound with similar functional groups but lacking the triphenylgermyl moiety.

    Triphenylgermanium chloride: A precursor used in the synthesis of 3-(Triphenylgermyl)prop-2-ynal.

Uniqueness

This compound is unique due to the presence of both the triphenylgermyl group and the prop-2-ynal moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

57523-60-1

Molecular Formula

C21H16GeO

Molecular Weight

357.0 g/mol

IUPAC Name

3-triphenylgermylprop-2-ynal

InChI

InChI=1S/C21H16GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18H

InChI Key

LLIKLKMRGLYOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C#CC=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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